1-methyl-5H-pyrido[4,3-b]indole
Overview
Description
1-Methyl-5H-pyrido[4,3-b]indole is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by a fused pyridine and indole ring system, making it a unique structure with potential biological and chemical applications .
Preparation Methods
The synthesis of 1-methyl-5H-pyrido[4,3-b]indole can be achieved through various synthetic routes. One common method involves the reaction of pyridine and benzene derivatives under specific conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
1-Methyl-5H-pyrido[4,3-b]indole undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Methyl-5H-pyrido[4,3-b]indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 1-methyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Methyl-5H-pyrido[4,3-b]indole can be compared with other similar compounds, such as:
5H-pyrido[4,3-b]indole: This compound lacks the methyl group, which can influence its chemical and biological properties.
9-aryl-5H-pyrido[4,3-b]indole: These derivatives have additional aryl groups, which can enhance their biological activities and make them potential candidates for drug development.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
1-Methyl-5H-pyrido[4,3-b]indole, also known as Trp-P-2, is a heterocyclic amine derived from the pyrolysis of tryptophan. This compound has garnered attention due to its significant biological activities, particularly its mutagenic and carcinogenic properties. Understanding these activities is crucial for assessing its implications in health and disease.
Chemical Structure and Properties
This compound features a fused pyridine and indole ring system, which contributes to its unique chemical reactivity. The compound's molecular formula is , and it exhibits various chemical behaviors including oxidation and substitution reactions.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C₁₂H₁₀N₂ |
Molecular Weight | 198.22 g/mol |
Mutagenicity
This compound is recognized for its potent mutagenic effects. Studies have demonstrated that it requires metabolic activation to express mutagenicity in bacterial assays. The compound interacts noncovalently with DNA, which correlates with its mutagenic potential. For instance, a study indicated that the mutagenicity of Trp-P-2 was significantly higher compared to other heterocyclic amines tested in a bacterial mutagenesis assay .
Carcinogenicity
Research has established that Trp-P-2 exhibits carcinogenic properties. In a long-term study involving ACI rats fed a diet containing 0.01% Trp-P-2, several rats developed liver tumors, indicating a clear link between dietary exposure to this compound and liver carcinogenesis . The mechanism of action appears to involve the formation of DNA adducts after metabolic activation by cytochrome P450 enzymes.
Enzyme Inhibition
Trp-P-2 has been shown to inhibit monoamine oxidase (MAO) enzymes, specifically type A MAO, in human brain synaptosomal mitochondria. The inhibition is competitive with respect to the substrate kynuramine, with an inhibition constant of approximately 0.84 µM . This suggests potential implications for neurotransmitter metabolism in the context of neurodegenerative diseases.
Liver Injury
In animal models, ingestion of Trp-P-2 has been associated with liver injury characterized by elevated serum alanine transaminase (ALT) levels. Such findings underscore the hepatotoxic potential of this compound when consumed over extended periods .
Case Study 1: Long-term Feeding Study in Rats
A comprehensive study involving ACI rats assessed the long-term effects of dietary exposure to Trp-P-2. Over 870 days, one rat developed hemangioendothelial sarcoma while others exhibited neoplastic liver nodules. This study highlighted the carcinogenic risk associated with chronic exposure to this compound through dietary sources .
Case Study 2: Liver Injury in Mice
In another investigation involving C3H/HeJJcl mice, Trp-P-2 administration for 42 days resulted in significant elevations in ALT levels and signs of liver injury. Notably, co-administration with miso demonstrated protective effects against liver damage induced by Trp-P-2, suggesting potential dietary interventions to mitigate risks associated with this compound .
Properties
IUPAC Name |
1-methyl-5H-pyrido[4,3-b]indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-12-9-4-2-3-5-10(9)14-11(12)6-7-13-8/h2-7,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLAKNJXZFOMHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933022 | |
Record name | 1-Methyl-5H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147057-12-3 | |
Record name | 1-Methyl-5H-pyrido(4,3-b)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147057123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-5H-pyrido[4,3-b]indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.